![molecular formula C14H12N2O3S B5710207 N-[(3-acetylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B5710207.png)
N-[(3-acetylphenyl)carbamothioyl]furan-2-carboxamide
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Overview
Description
N-[(3-acetylphenyl)carbamothioyl]furan-2-carboxamide is a compound that has garnered interest due to its potential pharmacological properties. This compound belongs to the class of carbamothioyl-furan-2-carboxamide derivatives, which have shown significant anti-cancer and anti-microbial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-acetylphenyl)carbamothioyl]furan-2-carboxamide typically involves a one-pot strategy. This method allows for the efficient production of the compound in moderate to excellent yields (56–85%). The reaction conditions often include the use of appropriate solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-[(3-acetylphenyl)carbamothioyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
N-[(3-acetylphenyl)carbamothioyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has shown significant anti-microbial activity against various bacterial and fungal strains.
Industry: It can be used in the development of new pharmaceuticals and antimicrobial agents.
Mechanism of Action
The mechanism of action of N-[(3-acetylphenyl)carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. In anti-cancer applications, it may inhibit cell proliferation by interfering with DNA synthesis or inducing apoptosis in cancer cells. In anti-microbial applications, it may disrupt the cell membrane or inhibit essential enzymes in microbial cells .
Comparison with Similar Compounds
Similar Compounds
N-[(3-acetylphenyl)carbamothioyl]-2-thiophenecarboxamide: This compound has a similar structure but with a thiophene ring instead of a furan ring.
N-{[(3-acetylphenyl)carbamothioyl]amino}furan-2-carboxamide: This compound has a similar structure but with an additional amino group.
Uniqueness
N-[(3-acetylphenyl)carbamothioyl]furan-2-carboxamide is unique due to its specific combination of a furan ring and a carbamothioyl group, which contributes to its distinct pharmacological properties. Its ability to exhibit both anti-cancer and anti-microbial activities makes it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[(3-acetylphenyl)carbamothioyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-9(17)10-4-2-5-11(8-10)15-14(20)16-13(18)12-6-3-7-19-12/h2-8H,1H3,(H2,15,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSIXAAUMDNPHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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